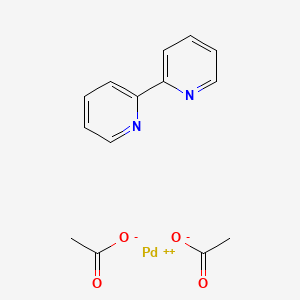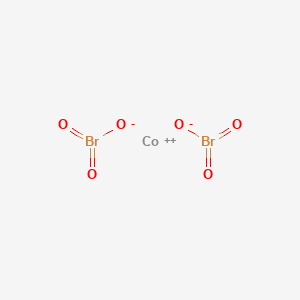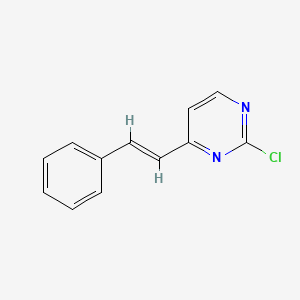
(E)-2-chloro-6-styrylpyrimidine
Vue d'ensemble
Description
(E)-2-chloro-6-styrylpyrimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrimidine ring and a styryl group. This compound has been studied extensively for its biological activities and has shown promising results in various research studies.
Mécanisme D'action
The mechanism of action of (E)-2-chloro-6-styrylpyrimidine is not fully understood. However, it has been reported to interact with various biological targets such as enzymes, receptors, and nucleic acids. It has been suggested that the compound may act as an inhibitor of certain enzymes or as an agonist/antagonist of certain receptors.
Biochemical and Physiological Effects:
Studies have shown that (E)-2-chloro-6-styrylpyrimidine exhibits significant biochemical and physiological effects. It has been reported to induce cell death in various cancer cell lines and inhibit the growth of bacteria and viruses. It has also been shown to reduce inflammation in animal models and exhibit neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-2-chloro-6-styrylpyrimidine in lab experiments include its high purity, good yield, and potential for various biological applications. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research on (E)-2-chloro-6-styrylpyrimidine. Some of these directions include:
1. Further studies on the mechanism of action of the compound to fully understand its biological activities.
2. Development of new synthetic methods for the compound to improve its yield and purity.
3. Exploration of the compound's potential as a fluorescent probe for detecting biological molecules.
4. Investigation of the compound's potential as a therapeutic agent for various diseases.
5. Studies on the compound's potential side effects and toxicity to ensure its safety for use in various applications.
Conclusion:
In conclusion, (E)-2-chloro-6-styrylpyrimidine is a promising chemical compound that has shown significant potential for various scientific applications. Its unique chemical structure and biological activities make it an attractive candidate for further research in the fields of medicine, biology, and chemistry.
Applications De Recherche Scientifique
(E)-2-chloro-6-styrylpyrimidine has been extensively studied for its potential applications in various scientific fields. It has been reported to exhibit significant biological activities such as anti-cancer, anti-inflammatory, anti-viral, and anti-microbial properties. It has also been studied for its potential use as a fluorescent probe for detecting biological molecules such as DNA and RNA.
Propriétés
IUPAC Name |
2-chloro-4-[(E)-2-phenylethenyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2/c13-12-14-9-8-11(15-12)7-6-10-4-2-1-3-5-10/h1-9H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKOKWFCEVJIFS-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-chloro-6-styrylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




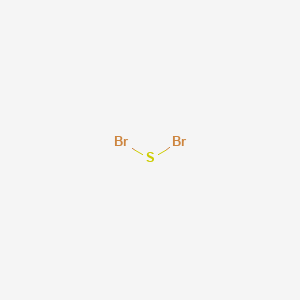
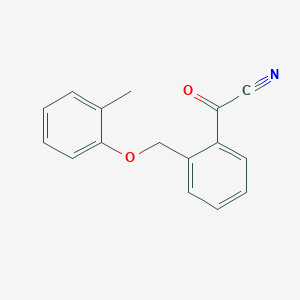
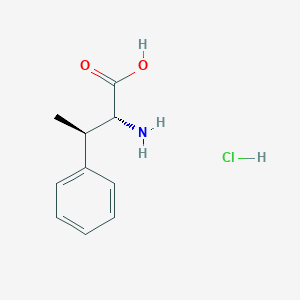
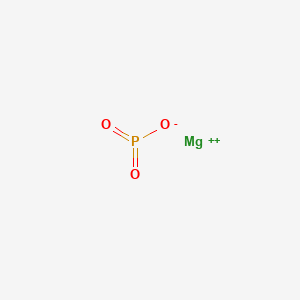
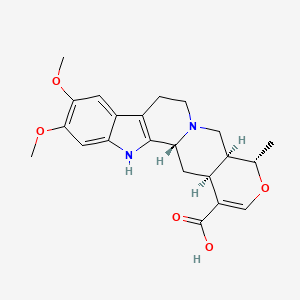

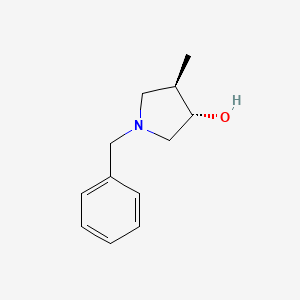
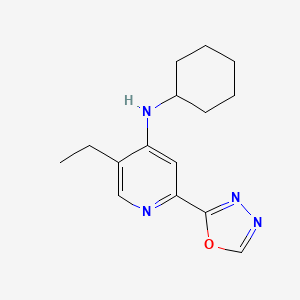
![4-[(4-Methoxyphenyl)sulfanyl]aniline](/img/structure/B3366791.png)
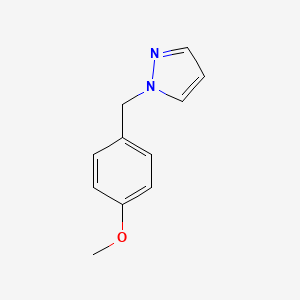
![Ethyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3366821.png)
